molecular formula C19H17BrN2O3 B2981229 (2Z)-3-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-cyanoprop-2-enamide CAS No. 359595-10-1

(2Z)-3-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-cyanoprop-2-enamide

Cat. No.: B2981229
CAS No.: 359595-10-1
M. Wt: 401.26
InChI Key: BFQQRPVPYHWPQG-UHFFFAOYSA-N
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Description

(2Z)-3-[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]-2-cyanoprop-2-enamide is a synthetic small molecule featuring a cyanopropenamide core. This scaffold is of significant interest in medicinal chemistry for the development of novel therapeutic agents. Compounds with similar benzyloxy-phenyl and cyanoacrylamide structures have been investigated for various biological activities. For instance, research on structurally related benzimidazole derivatives has shown them to act as allosteric inhibitors of the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B), validating such scaffolds in antiviral discovery . Furthermore, other benzyloxy benzamide derivatives have been identified as potent neuroprotective agents in models of ischemic stroke, working by disrupting specific protein-protein interactions . The specific bromo and ethoxy substitutions on the phenyl ring in this compound suggest it is designed for structure-activity relationship (SAR) studies, allowing researchers to explore steric and electronic effects on target binding. Its molecular properties make it a valuable candidate for high-throughput screening, hit-to-lead optimization, and investigating new mechanisms of action in areas like virology and neurology. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(Z)-3-(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c1-2-24-17-10-14(8-15(11-21)19(22)23)9-16(20)18(17)25-12-13-6-4-3-5-7-13/h3-10H,2,12H2,1H3,(H2,22,23)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQQRPVPYHWPQG-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)N)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)N)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-3-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-cyanoprop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C22H19BrN4O3. Its structure features a benzyloxy group , a bromo substituent , and a cyanopropenamide moiety , which are critical for its biological interactions.

Molecular Characteristics

PropertyValue
Molecular FormulaC22H19BrN4O3
Molecular Weight499.4 g/mol
IUPAC NameThis compound
SMILESCCC1=NN=C(S1)NC(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3Br)OC)/C#N

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, benzoxazole derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting lower activity against Gram-negative bacteria like Escherichia coli . The specific compound under review may share similar antimicrobial properties due to its structural features.

Anticancer Properties

Preliminary studies suggest that this compound could exhibit cytotoxic effects on various cancer cell lines. For example, compounds with similar functional groups have demonstrated selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.

Case Study: Cytotoxicity Testing
A study evaluated the cytotoxicity of various derivatives against breast cancer cell lines (MCF-7, MDA-MB-231). The results indicated that certain substitutions on the phenyl ring enhanced selectivity towards cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship of related compounds suggests that the presence of electron-donating groups (such as methoxy) can enhance biological activity. In contrast, electron-withdrawing groups may reduce efficacy . Understanding these relationships can guide modifications to improve the therapeutic potential of this compound.

Antimicrobial Activity Overview

CompoundMIC (µg/mL)Activity Against
Compound A50Staphylococcus aureus
Compound B100Bacillus subtilis
(2Z)-3-[4-(benzyloxy)...TBDTBD

Cytotoxicity Results

Cell LineIC50 (µM)Selectivity Index
MCF-7155
MDA-MB-231204
Normal Cells>100-

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with other acrylamide derivatives, differing primarily in substituent patterns and functional groups. Key analogues include:

Compound Name Molecular Formula Molecular Weight Key Substituents
(2Z)-3-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-cyanoprop-2-enamide C₁₉H₁₇BrN₂O₃ 401.26 g/mol 4-benzyloxy, 3-bromo, 5-ethoxy
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide C₁₇H₁₁BrCl₂N₂O₃ 442.1 g/mol 3-bromo, 4-hydroxy, 5-methoxy, dichlorophenyl amide
(2Z)-3-(1,3-benzodioxol-5-yl)-N-(3-bromophenyl)-2-cyanoprop-2-enamide C₁₇H₁₁BrN₂O₃ ~387.19 g/mol Benzodioxol, 3-bromophenyl amide
  • Benzyloxy vs. However, the hydroxy group may confer hydrogen-bonding capability, influencing target binding .
  • Ethoxy vs. Methoxy : The ethoxy substituent (larger steric bulk) in the target compound might reduce rotational freedom compared to methoxy, affecting conformational stability .
  • Dichlorophenyl Amide : The dichlorophenyl group in the second analogue introduces electronegative chlorine atoms, which could enhance binding affinity but increase toxicity risks .

Physicochemical Properties

  • Molecular Weight : The target compound (401.26 g/mol) falls within a mid-range molecular weight compared to analogues (387–442 g/mol), aligning with typical drug-like properties.
  • Polarity : The benzyloxy group increases hydrophobicity (logP ~3.5 estimated), whereas the hydroxy group in the second analogue (logP ~2.8) may improve aqueous solubility.
  • Stability: The electron-withdrawing cyano group stabilizes the enamide moiety against hydrolysis, a feature shared across analogues .

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